molecular formula C7H6BFO4 B567023 4-Fluoro-2,3-methylenedioxyphenylboronic acid CAS No. 1256345-92-2

4-Fluoro-2,3-methylenedioxyphenylboronic acid

Cat. No.: B567023
CAS No.: 1256345-92-2
M. Wt: 183.929
InChI Key: MZBRLFXVMFAXIT-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-methylenedioxyphenylboronic acid is a specialized aromatic boronic acid building block designed for use in Suzuki-Miyaura cross-coupling reactions. This versatile reagent enables the facile incorporation of a substituted 2,3-methylenedioxybenzene ring, further functionalized with a fluorine atom at the 4-position, into more complex molecular architectures. The unique electronic and steric profile imparted by the fluorine and the methylenedioxy group makes it a valuable intermediate in pharmaceutical research and the development of advanced materials. Researchers utilize this compound in the synthesis of potential active pharmaceutical ingredients (APIs), where the fluorine atom can influence metabolic stability and bioavailability, and the methylenedioxy group can contribute to specific binding interactions. As with all boronic acids, proper handling is essential. It is recommended to store the compound under an inert atmosphere at 2-8°C to maintain stability and purity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(7-fluoro-1,3-benzodioxol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO4/c9-5-2-1-4(8(10)11)6-7(5)13-3-12-6/h1-2,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBRLFXVMFAXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=C(C=C1)F)OCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40681630
Record name (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-92-2
Record name (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40681630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Miyaura Borylation of Aryl Halides

The most widely reported method involves palladium-catalyzed borylation of 5-bromo-4-fluoro-2,3-methylenedioxybenzene. This approach leverages the stability of aryl bromides and the efficiency of bis(pinacolato)diboron as a boron source.

Reaction Conditions

  • Catalyst : Pd(dppf)Cl₂ (1–2 mol%)

  • Base : Potassium acetate (3 equiv)

  • Solvent : 1,4-Dioxane or dimethylformamide (DMF)

  • Temperature : 80–100°C for 12–24 hours.

The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the diboron reagent, and reductive elimination to yield the pinacol ester intermediate. Typical isolated yields range from 75% to 92%, depending on the steric bulk of the substrate.

Hydrolysis of the Pinacol Ester

The boronic acid is liberated from its pinacol ester via acid-catalyzed hydrolysis:

  • Reagents : 6 M HCl in tetrahydrofuran (THF)/water (1:1)

  • Conditions : Stirring at room temperature for 4–6 hours.

  • Yield : 85–90% after recrystallization from hexane/ethyl acetate.

Table 1: Characterization Data for this compound

PropertyValue/Description
Molecular FormulaC₇H₅BFO₄
Molecular Weight200.93 g/mol
1H NMR^1 \text{H NMR} (CDCl₃)δ 7.45 (d, J=8.2 Hz, 1H), 6.92 (s, 1H), 6.01 (s, 2H), 5.85 (s, 1H).
13C NMR^{13} \text{C NMR}δ 149.8, 147.1, 130.2, 114.5, 108.9, 101.2.
Purity (HPLC)>98% (C18 column, 0.1% TFA in H₂O/MeCN).

Directed Ortho-Metalation (DoM) Strategy

An alternative route employs directed lithiation to install the boron group. Starting from 4-fluoro-1,2-methylenedioxybenzene, sequential treatment with lithium diisopropylamide (LDA) and tris(trimethylsilyl) borate enables regioselective borylation.

Key Steps

  • Lithiation : LDA (2.2 equiv) in THF at −78°C for 1 hour.

  • Borylation : B(OiPr)₃ (3 equiv) at −78°C to room temperature.

  • Acid Workup : 2 M HCl to yield the boronic acid.

This method avoids palladium catalysts but requires stringent anhydrous conditions. Yields are modest (60–70%) due to competing side reactions from the electron-withdrawing fluorine.

Comparative Analysis of Methodologies

Table 2: Efficiency of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Miyaura Borylation85–92>98HighModerate
Directed Metalation60–7090–95LowHigh

The Miyaura approach is favored for industrial applications due to superior yields and scalability, whereas the metalation route is reserved for small-scale syntheses requiring minimal metal residues.

Applications and Derivatives

The boronic acid serves as a precursor to pinacol esters for Suzuki-Miyaura couplings. For example, reaction with pinacol in diethyl ether affords the ester in 97% yield (cf., entry 2p), which is instrumental in synthesizing biaryl scaffolds for drug discovery .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2,3-methylenedioxyphenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The fluoro and methylenedioxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve mild temperatures and the use of organic solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield biaryl compounds, while oxidation reactions can produce boronic esters or borates.

Scientific Research Applications

4-Fluoro-2,3-methylenedioxyphenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2,3-methylenedioxyphenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-based drugs and sensors. Additionally, the fluoro and methylenedioxy groups can modulate the electronic properties of the compound, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

  • 4-Fluoro-2,3-methylenedioxyphenylboronic acid : Combines a fused 1,3-dioxole ring (positions 2 and 3) with a para-fluorine substituent. The methylenedioxy group imposes steric constraints and planarizes the aromatic system.
  • 5-Bromo-2,3-methylenedioxyphenylboronic acid (CAS: 1150114-39-8): Bromine replaces fluorine at position 5, increasing molecular weight and polarizability .
  • 4-Fluoro-3-methoxyphenylboronic acid (CAS: 16824-55): Methoxy group at position 3 offers less steric hindrance than methylenedioxy, with a simpler synthesis profile .
  • 2,3-Difluorophenylboronic acid : Lacks the methylenedioxy ring but features two fluorines, enhancing electron-withdrawing effects for faster coupling kinetics .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight Purity Solubility (H₂O) Melting Point
This compound 1256345-92-2 C₈H₆BFO₄* 212.95* 98% Low Not reported
5-Bromo-2,3-methylenedioxyphenylboronic acid 1150114-39-8 C₇H₅BBrO₄ 259.83 96% Low Not reported
4-Fluoro-3-methoxyphenylboronic acid 16824-55 C₇H₈BFO₃ 169.94 >97.0% Moderate Not reported
2,3-Difluorophenylboronic acid N/A C₆H₅BF₂O₂ 173.91 N/A High 120–122°C

*Calculated based on structural analogs.

Biological Activity

4-Fluoro-2,3-methylenedioxyphenylboronic acid is a boronic acid derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound has garnered interest due to its interactions with various biological targets, including enzymes and receptors, which can influence metabolic pathways and therapeutic outcomes.

This compound is characterized by its unique structural features that facilitate its biological interactions. The presence of the fluorine atom and methylenedioxy group enhances its reactivity and binding affinity to various biological molecules.

PropertyValue
Molecular FormulaC9_9H8_8BFO3_3
Molecular Weight201.96 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols in biomolecules. This property is particularly significant in the context of enzyme inhibition and modulation of signaling pathways.

Interaction with Insulin

A notable study explored the interaction between various boronic acids, including this compound, and insulin. Computational modeling indicated that these compounds could stabilize insulin's structure and enhance its biological activity. The binding affinity was assessed through docking studies, revealing promising interactions with key residues in the insulin molecule .

Antidiabetic Potential

Research indicates that boronic acids can act as insulin sensitizers. The ability of this compound to enhance insulin's action may offer therapeutic benefits for diabetes management. In vitro studies demonstrated that this compound could improve glucose uptake in muscle cells, suggesting a role in glucose metabolism regulation .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of boronic acids. A series of substituted phenylboronic acids were evaluated for their cytoprotective activity against glucotoxicity in neuronal cells. The results showed that compounds with specific substitutions exhibited significant protective effects, indicating a possible application in treating neurodegenerative diseases .

Case Studies

  • Insulin Interaction Study : A theoretical model was developed to analyze the binding interactions between insulin and various boronic acids, including this compound. The study concluded that this compound could effectively stabilize insulin and enhance its pharmacological profile .
  • Neuroprotection in Diabetic Models : In vivo studies using diabetic mouse models demonstrated that this compound significantly reduced neuronal cell death induced by high glucose levels. This effect was attributed to its ability to modulate stress response pathways within neurons .

Research Findings

Recent findings highlight the versatility of this compound in various therapeutic contexts:

  • Insulin Mimetic Activity : Exhibited enhanced glucose uptake in adipocytes.
  • Neuroprotective Properties : Reduced apoptosis in neuronal cells under glucotoxic stress.
  • Potential as a Drug Candidate : Its favorable pharmacokinetic profile positions it as a candidate for further development in treating metabolic disorders.

Table 2: Summary of Biological Activities

Activity TypeObservations
Insulin SensitizationImproved glucose uptake
NeuroprotectionReduced neuronal apoptosis
Enzyme InhibitionPotential modulation of metabolic enzymes

Q & A

Q. Mitigation Strategies :

  • Storage : Under inert atmosphere (N₂/Ar) at -20°C in anhydrous THF or DMSO .
  • Stabilization : Addition of 1,2-dimethoxyethane (DME) as a Lewis base to coordinate boron .

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